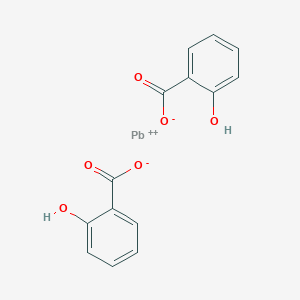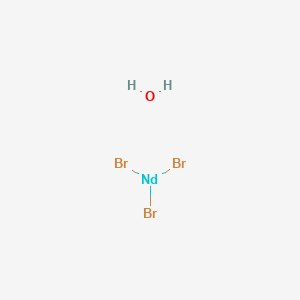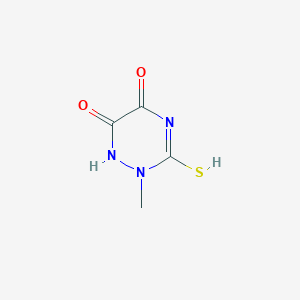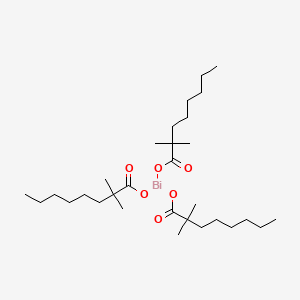
bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate: is an organometallic compound with the molecular formula C30H57BiO6 and a molecular weight of 722.75 g/mol . . It is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate typically involves the reaction of bismuth(III) oxide with 2,2-dimethyloctanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The reaction mixture is continuously stirred to ensure uniformity, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth(V) derivatives.
Reduction: It can be reduced to lower oxidation states of bismuth.
Substitution: The compound can participate in substitution reactions where the 2,2-dimethyloctanoyloxy groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed:
Oxidation: Bismuth(V) compounds.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds depending on the reagents used.
Scientific Research Applications
Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems and as a radiopaque agent in medical imaging.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate involves its interaction with various molecular targets and pathways. The compound’s bismuth center can coordinate with different ligands, facilitating catalytic reactions. In biological systems, it can interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
- Bismuth(III) benzoate
- Bismuth oxyiodogallate
- Tris(2-methoxyphenyl)bismuth dichloride
- Triphenyl-2,6-xylylbismuthonium tetrafluoroborate
- Bismuth dimethyldithiocarbamate
Uniqueness: Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its high molecular weight and viscous liquid form make it suitable for specialized applications in various fields .
Properties
IUPAC Name |
bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQRJVHQQXIPMN-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O[Bi](OC(=O)C(C)(C)CCCCCC)OC(=O)C(C)(C)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57BiO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B7802661.png)
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B7802665.png)
![tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate](/img/structure/B7802671.png)
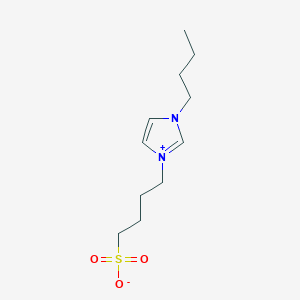
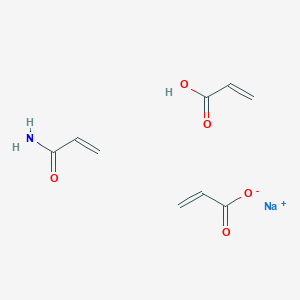
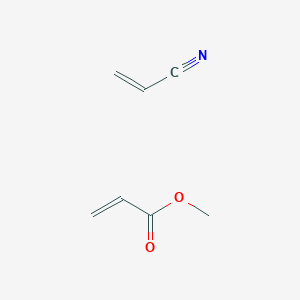
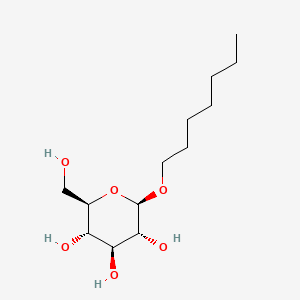
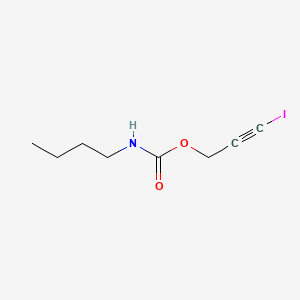
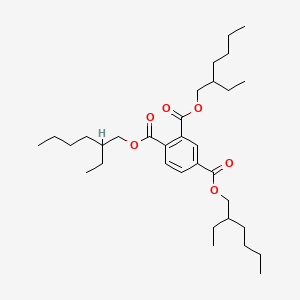

![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)
